molecular formula C10H13N3 B3025208 6-(Diethylamino)nicotinonitrile CAS No. 152803-26-4

6-(Diethylamino)nicotinonitrile

Cat. No.: B3025208
CAS No.: 152803-26-4
M. Wt: 175.23 g/mol
InChI Key: SHESZGFVOXMWNO-UHFFFAOYSA-N
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Description

6-(Diethylamino)nicotinonitrile is a chemical compound with the molecular formula C10H13N3. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of a diethylamino group attached to the nicotinonitrile structure, making it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

Action Environment

The action of 6-(Diethylamino)pyridine-3-carbonitrile can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Diethylamino)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with diethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Diethylamino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-(Diethylamino)nicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    6-Amino-nicotinonitrile: Similar structure but with an amino group instead of a diethylamino group.

    6-Methyl-nicotinonitrile: Contains a methyl group instead of a diethylamino group.

    6-Chloro-nicotinonitrile: Contains a chloro group instead of a diethylamino group.

Uniqueness: 6-(Diethylamino)nicotinonitrile is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

6-(diethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-3-13(4-2)10-6-5-9(7-11)8-12-10/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHESZGFVOXMWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280386
Record name 6-(Diethylamino)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152803-26-4
Record name 6-(Diethylamino)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152803-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Diethylamino)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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